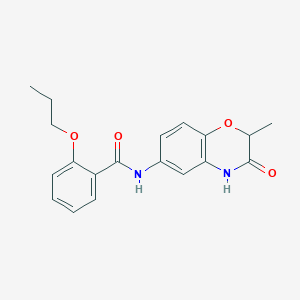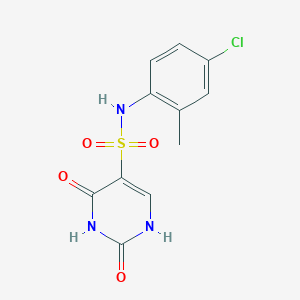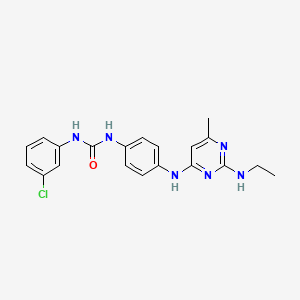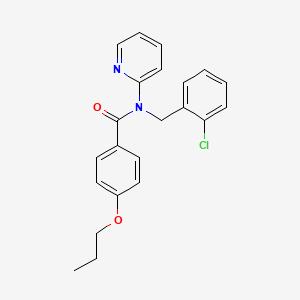
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)-2-丙氧基苯甲酰胺是一种复杂的有机化合物,属于苯并恶嗪类。该化合物以其独特的结构为特征,包括一个与苯甲酰胺部分融合的苯并恶嗪环。
准备方法
合成路线和反应条件
N-(2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)-2-丙氧基苯甲酰胺的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括以下步骤:
苯并恶嗪环的形成: 第一步涉及适当前体的环化以形成苯并恶嗪环。这可以通过在酸性或碱性条件下,邻氨基苯酚与合适的醛或酮之间的缩合反应来实现。
丙氧基的引入: 丙氧基可以通过在碱(如碳酸钾)的存在下使用丙基卤化物的烷基化反应来引入。
苯甲酰胺部分的形成: 最后一步涉及苯并恶嗪中间体与苯甲酰氯衍生物的偶联以形成苯甲酰胺部分。该反应通常在碱(如三乙胺)的存在下进行。
工业生产方法
N-(2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)-2-丙氧基苯甲酰胺的工业生产可能涉及对上述合成路线的优化,以提高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和工艺强化策略来有效地扩大生产规模。
化学反应分析
反应类型
N-(2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)-2-丙氧基苯甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化以形成相应的氧代衍生物。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行,以产生化合物的还原形式。
取代: 该化合物可以进行亲核取代反应,其中可以引入卤化物或烷基等官能团。
常见的试剂和条件
氧化: 高锰酸钾、过氧化氢、酸性或碱性条件。
还原: 硼氢化钠、氢化铝锂、无水条件。
取代: 烷基卤化物、碱如碳酸钾或氢氧化钠。
主要形成的产物
从这些反应中形成的主要产物包括氧代衍生物、化合物的还原形式以及具有各种官能团的取代衍生物。
科学研究应用
化学: 它作为合成更复杂分子和材料的构件。
生物学: 该化合物已显示出作为具有药物发现和开发应用的生物活性分子的潜力。
医学: 它正在被研究其治疗特性,包括抗炎和抗癌活性。
工业: 该化合物用于开发具有特定性质的先进材料,例如聚合物和涂料。
作用机制
N-(2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)-2-丙氧基苯甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物学效应。例如,它可能抑制参与炎症途径的某些酶,从而发挥抗炎作用。
相似化合物的比较
类似化合物
- N-(2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)-4-(3-甲基丁基)苯-1-磺酰胺
- 甲基 N-(2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)氨基甲酸酯
- N-{2-[(2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)甲酰胺基]乙基}乙酰胺
独特性
N-(2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)-2-丙氧基苯甲酰胺因其苯并恶嗪和苯甲酰胺部分的独特组合而脱颖而出,这种组合赋予了其特定的化学和生物学性质。
属性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-propoxybenzamide |
InChI |
InChI=1S/C19H20N2O4/c1-3-10-24-16-7-5-4-6-14(16)19(23)20-13-8-9-17-15(11-13)21-18(22)12(2)25-17/h4-9,11-12H,3,10H2,1-2H3,(H,20,23)(H,21,22) |
InChI 键 |
ZLKPNKILEUVIGH-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316206.png)
![N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide](/img/structure/B11316208.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11316221.png)

![N,N,N',N'-tetramethyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11316230.png)
![2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11316238.png)
![7-(3,4-Dimethoxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11316258.png)


![5-(4-bromophenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11316278.png)
![4-Cyanophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316284.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11316299.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11316301.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11316303.png)
